molecular formula C9H12O2S B6307632 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% CAS No. 19163-51-0

5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95%

Cat. No.: B6307632
CAS No.: 19163-51-0
M. Wt: 184.26 g/mol
InChI Key: MVPSZUFERPYNCD-UHFFFAOYSA-N
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Description

Thiophene-based analogs are of interest to many scientists as they are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives can be prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .


Physical And Chemical Properties Analysis

The molecular weight of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester is 211.281 . It is a light yellow to beige-brown crystalline powder .

Scientific Research Applications

5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals, fragrances, and other products. It is also used in the synthesis of fluorescent probes, which are used to study biological processes. Additionally, 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% is used in the synthesis of organic light-emitting diodes (OLEDs), which are used in a variety of applications, such as display screens, lighting, and medical imaging.

Mechanism of Action

The mechanism of action of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of other compounds. The compound is believed to act as a Lewis acid, which is a type of acid that can donate an electron pair to a Lewis base. This allows the compound to act as a catalyst in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% have not been fully studied. However, it is known that the compound is not toxic and is not known to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% in laboratory experiments is its stability and low toxicity. It is also relatively inexpensive, making it a cost-effective choice for many laboratory experiments. Additionally, the compound is soluble in water, making it easy to use in a variety of experiments. The main limitation of using 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% in laboratory experiments is that the compound is not very reactive and can only be used in certain types of reactions.

Future Directions

The future of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% is promising. The compound has potential applications in the synthesis of pharmaceuticals, fragrances, and other products. Additionally, the compound has potential applications in the synthesis of fluorescent probes and OLEDs. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95%. Finally, further research is needed to explore the potential of using 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, 95% in other types of reactions.

Properties

IUPAC Name

ethyl 5-ethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-3-8-5-7(6-12-8)9(10)11-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPSZUFERPYNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290967
Record name Ethyl 5-ethyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19163-51-0
Record name Ethyl 5-ethyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19163-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-ethyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5-ethyl-thiophene-3-carboxylic acid ethyl ester (2.5 g, 12.5 mmol) was added to a suspension of t-butyl nitrite (18.8 mmol) and copper (II) bromide (15.1 mmol) in ethanol (120 mL). The reaction mixture was stirred for 15 minutes then saturated aqueous ammonium chloride (7 mL) was added and the mixture stirred for a further 15 minutes. The solvent was removed under vacuum and product partitioned between diethyl ether and water. The organic layer was dried over magnesium sulphate, filtered and the solvent removed. The product was purified by column chromatography on silica, eluting with 0%-10% ethyl acetate in cyclohexane. The fractions containing the desired product were concentrated under vacuum to give the title compound (1.2 g). 1H NMR (400 MHz, CHCl3-d): δ 7.9 (s, 1H), 7.2 (s, 1H), 3.4 (q, 2H), 2.8 (q, 2H), 1.4 (m, 6H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
18.8 mmol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
copper (II) bromide
Quantity
15.1 mmol
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

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